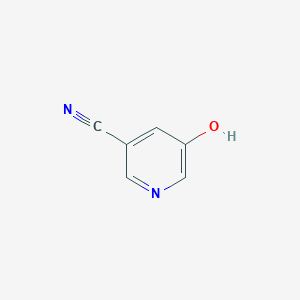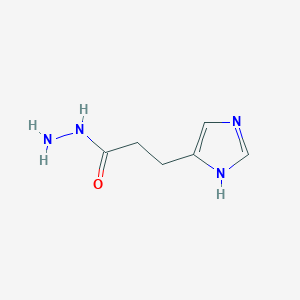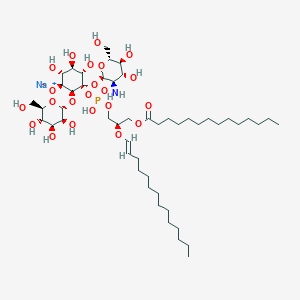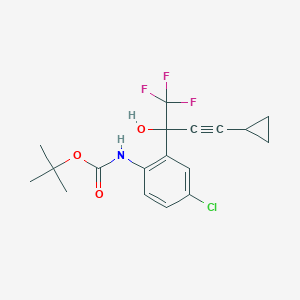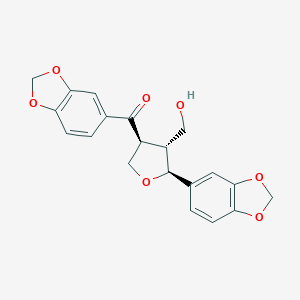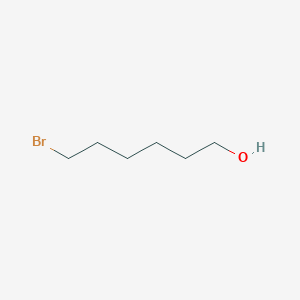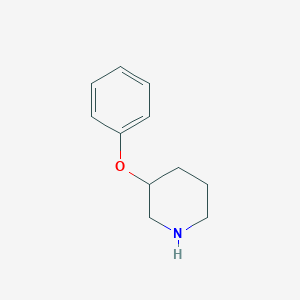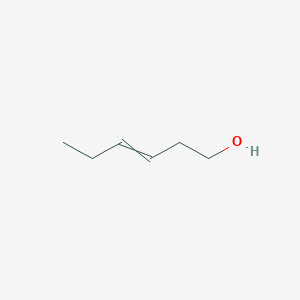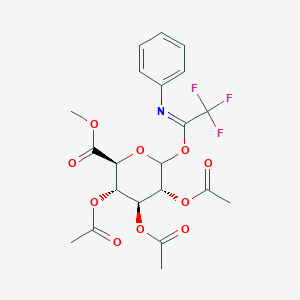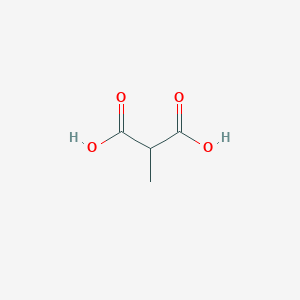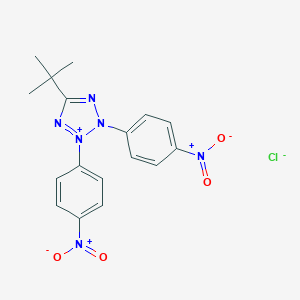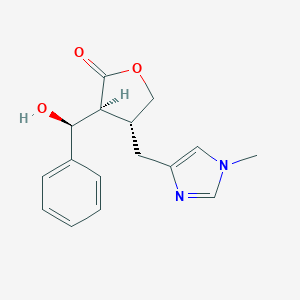
Epiisopiloturine
Descripción general
Descripción
This compound is a by-product of pilocarpine extraction and has garnered attention due to its promising anti-inflammatory and antinociceptive properties . Epiisopiloturine has shown potential in various therapeutic applications, making it a compound of significant interest in scientific research.
Mecanismo De Acción
Epiisopiloturine (EPI), also known as (3S,4R)-3-[(S)-hydroxy(phenyl)methyl]-4-[(1-methylimidazol-4-yl)methyl]oxolan-2-one, is an imidazole alkaloid extracted from the leaves of Pilocarpus microphyllus . This compound has shown promising activity against several diseases and conditions .
Target of Action
EPI primarily targets the Cyclooxygenase-2 (COX-2) pathway and TLR4/NF-κB-MAPK signaling pathway in cells. COX-2 is an enzyme involved in inflammation, and TLR4/NF-κB-MAPK is a signaling pathway that plays a crucial role in the immune response .
Mode of Action
EPI interacts with its targets by inhibiting their activity. It reduces inflammation indicators and oxidative stress, thus presenting anti-inflammatory action . In the TLR4/NF-κB-MAPK signaling pathway, EPI inhibits the expression of TLR4 and the phosphorylation of NF-κB p65 and MAPKs (JNK and ERK1/2) .
Biochemical Pathways
EPI affects the COX-2 pathway and the TLR4/NF-κB-MAPK signaling pathway . By inhibiting these pathways, EPI reduces the production of pro-inflammatory mediators such as IL-1β, TNF-α, and COX-2 . This leads to a decrease in inflammation and oxidative stress .
Pharmacokinetics
Research has shown that a self-nanoemulsifying drug-delivery system (snedds) can enhance epi’s bioavailability after oral administration . This suggests that EPI’s ADME properties and bioavailability can be improved with appropriate drug delivery systems .
Result of Action
EPI’s action results in a reduction of inflammation and oxidative stress . It also preserves the number of circulating leukocytes, contributes to the recovery of tissue architecture, and restores the number of goblet cells in the small intestine . In the context of neuroinflammation, EPI reduces the production of pro-inflammatory cytokines IL-6 and TNF- α .
Action Environment
The action of EPI can be influenced by various environmental factors. For instance, the use of a self-nanoemulsifying drug-delivery system (SNEDDS) can enhance EPI’s bioavailability and improve its in vivo antischistosomal activity . .
Análisis Bioquímico
Biochemical Properties
Epiisopiloturine has been found to interact with various enzymes and proteins, contributing to its biochemical effects. It has been shown to inhibit the expression of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation . This interaction likely contributes to the anti-inflammatory properties of this compound .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been found to reduce inflammation in microglial cells . It also preserves the number of circulating leukocytes, contributes to the recovery of tissue architecture, and restores the number of goblet cells in the small intestine .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It has been shown to inhibit the expression of TLR4, NF-κB p65, and MAPKs (JNK and ERK1/2), which are key players in the inflammatory response . This inhibition likely contributes to the anti-inflammatory properties of this compound .
Dosage Effects in Animal Models
In animal models, this compound has been administered at doses ranging from 0.1 to 10 mg/kg . The effects of this compound were found to be dose-dependent, with higher doses leading to more pronounced effects
Metabolic Pathways
Given its known interactions with key enzymes such as COX-2 , it is likely that this compound influences several metabolic pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Epiisopiloturine is primarily obtained through the extraction and purification processes from Pilocarpus microphyllus leaves. The extraction involves the use of solvents such as toluene and methylene chloride, followed by alkalinization with ammonium carbonate. The solution is then subjected to acidification, filtration, and further alkalinization to remove impurities . High-performance liquid chromatography (HPLC) is employed to achieve a purity level higher than 98% .
Industrial Production Methods: On an industrial scale, the extraction process involves liquid-liquid extraction with industrial chloroform after preparative HPLC. The solution is alkalinized to a pH of 9 to 9.5 and subjected to further purification steps to isolate this compound . The compound is then characterized using techniques such as single crystal X-ray diffraction, nuclear magnetic resonance, and vibrational spectroscopy .
Análisis De Reacciones Químicas
Types of Reactions: Epiisopiloturine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its therapeutic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used to introduce oxygen-containing functional groups into the molecule.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide and potassium carbonate to replace specific atoms or groups within the molecule.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit enhanced biological activities.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a precursor for synthesizing other bioactive compounds and as a model compound for studying imidazole alkaloids.
Medicine: The compound has demonstrated schistomicidal activity, making it a promising agent against schistosomiasis.
Comparación Con Compuestos Similares
- Epiisopilosine
- Pilocarpine (parent compound)
- Other imidazole alkaloids from Pilocarpus microphyllus
Epiisopiloturine stands out due to its broad range of biological activities and potential therapeutic applications, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
(3S,4R)-3-[(S)-hydroxy(phenyl)methyl]-4-[(1-methylimidazol-4-yl)methyl]oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-18-8-13(17-10-18)7-12-9-21-16(20)14(12)15(19)11-5-3-2-4-6-11/h2-6,8,10,12,14-15,19H,7,9H2,1H3/t12-,14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLOSKHCXIYWIO-AEGPPILISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)CC2COC(=O)C2C(C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(N=C1)C[C@H]2COC(=O)[C@@H]2[C@@H](C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70219627 | |
| Record name | 2(3H)-Furanone, dihydro-3-((S)-hydroxyphenylmethyl)-4-((1-methyl-1H-imidazol-4-yl)methyl)-, (3S,4R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70219627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69460-80-6 | |
| Record name | 2(3H)-Furanone, dihydro-3-((S)-hydroxyphenylmethyl)-4-((1-methyl-1H-imidazol-4-yl)methyl)-, (3S,4R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069460806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(3H)-Furanone, dihydro-3-((S)-hydroxyphenylmethyl)-4-((1-methyl-1H-imidazol-4-yl)methyl)-, (3S,4R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70219627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



